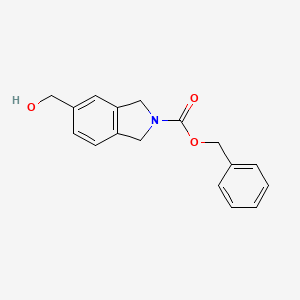

5-Hydroxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester

Description

5-Hydroxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester is a synthetic indole derivative characterized by a hydroxymethyl group at the C5 position and a benzyl ester moiety at the C2 carboxyl group. The hydroxymethyl group enhances hydrophilicity compared to alkoxy substituents, while the benzyl ester provides lipophilicity, influencing solubility and stability under varying conditions .

Properties

IUPAC Name |

benzyl 5-(hydroxymethyl)-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-11-14-6-7-15-9-18(10-16(15)8-14)17(20)21-12-13-4-2-1-3-5-13/h1-8,19H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPYFPILEITOFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives.

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes. These interactions often result in the inhibition or activation of certain biochemical pathways.

Biological Activity

5-Hydroxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester (commonly referred to as the compound) is a synthetic organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{16}H_{17}NO_{3}

- Molecular Weight : 273.31 g/mol

- SMILES Notation :

CC(C(=O)O)C1=CC=CC=C1C(=O)N(C)C2=CC=CC=C2

Research indicates that the compound exhibits several biological activities, primarily through:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

- Antitumor Effects : Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death.

- Anti-inflammatory Activity : The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antioxidant | IC50 = 25 µM | |

| Antitumor | Induces apoptosis in A549 cells | |

| Anti-inflammatory | Inhibition of COX activity by 60% |

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

- Cancer Research : A study conducted on human lung cancer (A549) cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptotic markers. The study concluded that the compound could be a potential candidate for further development as an anticancer agent.

- Neuroprotection : In a model of neurodegeneration, the compound showed protective effects against neuronal cell death induced by oxidative stress. This suggests its potential use in neuroprotective therapies.

- Inflammatory Diseases : In animal models of arthritis, administration of the compound reduced joint swelling and inflammation, indicating its therapeutic potential for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Effects on Reactivity and Stability

- 5-Hydroxy-1H-indole-2-carboxylic acid (Compound 10, ): Lacks the hydroxymethyl and benzyl ester groups. In contrast, the hydroxymethyl group in the target compound offers steric bulk and hydrogen-bonding capacity without the acidity of a phenolic hydroxyl group .

- 5-Benzyloxy-1H-indole-2-carboxylic acid (Compound 15, ): Features a benzyl ether at C5 instead of hydroxymethyl. The benzyloxy group is more lipophilic and less reactive toward nucleophiles compared to hydroxymethyl, which may enhance metabolic stability but reduce aqueous solubility.

Ethyl 5-methoxyindole-2-carboxylate ():

Substitutes the hydroxymethyl group with methoxy and uses an ethyl ester. Methoxy groups are electron-withdrawing, which could alter electronic properties of the indole ring, affecting reactivity in cyclization or coupling reactions. Ethyl esters are less stable under basic conditions compared to benzyl esters, which are more resistant to hydrolysis .

2.3. Physicochemical Properties

- Benzyl Ester Stability: demonstrates that benzyl ester bonds form preferentially under acidic conditions (pH 4), making the target compound suitable for applications requiring stability in low-pH environments .

- Hydroxymethyl vs. Methoxy: The hydroxymethyl group increases water solubility compared to methoxy, which could enhance bioavailability in drug design .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 5-Hydroxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester?

Methodological Answer:

The synthesis typically involves benzyl ester formation via mild acid catalysis, achieving yields up to 85% under controlled conditions. For example, benzyl ester synthesis with carboxylic acids can be optimized using acid catalysts (e.g., HCl or H₂SO₄) at room temperature or mild heating (25–40°C) . Reaction parameters such as solvent polarity and stoichiometric ratios of reactants should be calibrated to minimize side reactions. A representative protocol is outlined below:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Benzyl ester synthesis | Mild acid catalysis, 25–40°C | 85 |

Additionally, pH plays a critical role in ester bond stability. Acidic conditions (pH 4) favor ester bond formation, as demonstrated in studies on analogous benzyl ester systems .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Structural characterization requires a combination of techniques:

- FTIR Spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1740 cm⁻¹ and hydroxyl O-H bands).

- Solid-State CP/MAS ¹³C NMR : Resolves carbon environments in crystalline or amorphous phases, critical for confirming ester linkage integrity .

- HPLC and Ion Chromatography : Quantifies purity and detects residual reactants or byproducts.

- Elemental Analysis : Validates stoichiometry, particularly nitrogen content in derivatives .

For advanced characterization, X-ray crystallography or mass spectrometry (HRMS) can resolve stereochemical ambiguities.

Advanced: How does pH variation during synthesis affect the structural integrity and functional group interactions?

Methodological Answer:

pH critically influences reaction pathways:

- Acidic Conditions (pH 4) : Maximize ester bond formation between carboxylic acids and benzyl alcohol derivatives by stabilizing quinonoid intermediates .

- Neutral Conditions (pH 6–7) : Promote competing reactions, such as amino group additions (e.g., protein conjugation), reducing ester yield but enabling hybrid compound synthesis .

Data Contradiction Analysis :

While acidic pH favors esterification, conflicting reports on nitrogen content in products (e.g., DHPGAC composites) suggest pH-dependent side reactions with amines. Researchers should use pH-stat titration to monitor real-time proton exchange and HPLC-MS to track competing pathways .

Advanced: What strategies resolve contradictions in reported yields or purities for derivatives?

Methodological Answer:

Discrepancies often arise from:

- Catalyst Selection : For example, CaI₂ in ultrasonic-assisted synthesis improves regioselectivity and reduces byproducts (e.g., 5-hydroxyindole esters) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, whereas non-polar solvents reduce hydrolysis.

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate species and adjust conditions dynamically.

A case study using reflux with acetic acid (3–5 h) achieved >95% purity for indole-2-carboxylate derivatives, highlighting the importance of reaction time control .

Basic: What are common side reactions during esterification, and how can they be mitigated?

Methodological Answer:

- Hydrolysis : Ester bonds are prone to hydrolysis under basic conditions. Use anhydrous solvents and inert atmospheres to prevent moisture ingress.

- O-Acylation : Competing acylation of hydroxyl groups can occur. Mitigate by using bulky protecting groups (e.g., tert-butyl) or low temperatures.

- Oxidation : Quinonoid intermediates may oxidize. Add antioxidants (e.g., BHT) or conduct reactions under nitrogen .

Advanced: How do structural modifications influence bioactivity?

Methodological Answer:

- Benzyl Ester vs. Free Acid : The ester group enhances lipophilicity, improving membrane permeability (e.g., prodrug strategies) .

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) on the isoindole ring modulate enzyme inhibition (e.g., kinase targets) .

- Stereochemistry : (R)- vs. (S)-configurations in piperidine/pyrrolidine derivatives alter receptor binding. For example, (S)-3-bromo-piperidine derivatives show enhanced nucleophilic substitution rates .

Case Study : Ethyl indole-2-carboxylate derivatives exhibit cytotoxicity via topoisomerase inhibition, linked to ester group positioning .

Advanced: What mechanistic insights explain the compound’s interactions with biological targets?

Methodological Answer:

- Enzyme Inhibition : The benzyl ester moiety acts as a transition-state mimic in protease inhibition (e.g., HIV-1 protease) .

- Receptor Binding : Piperidine/pyrrolidine rings engage in hydrogen bonding with GPCRs (e.g., serotonin receptors), as shown in molecular docking studies .

- Metabolic Stability : Ester hydrolysis rates in liver microsomes can be quantified via LC-MS/MS to predict in vivo half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.